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Compound of Interest

Compound Name: (4-Bromophenyl)acetaldehyde

Cat. No.: B112395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Bromophenyl)acetaldehyde (CAS No. 27200-79-9), a key intermediate in various synthetic

applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to support

research and development activities.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for (4-
Bromophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹H and ¹³C NMR data for (4-Bromophenyl)acetaldehyde is not readily

available in the public domain, predicted data provides valuable insight into its structural

features. Commercial suppliers of (4-Bromophenyl)acetaldehyde may offer access to

experimental spectra upon request.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for (4-Bromophenyl)acetaldehyde
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Chemical Shift (ppm) Multiplicity Assignment

~9.7 Triplet (t) -CHO

~7.5 Doublet (d) Ar-H

~7.2 Doublet (d) Ar-H

~3.7 Doublet (d) -CH₂-

Note: This data is predicted and should be used as a reference. Experimental verification is

recommended.

Table 2: Predicted ¹³C NMR Spectral Data for (4-Bromophenyl)acetaldehyde

Chemical Shift (ppm) Assignment

~200 -CHO

~137 Ar-C (quaternary)

~132 Ar-CH

~130 Ar-CH

~122 Ar-C-Br

~45 -CH₂-

Note: This data is predicted and should be used as a reference. Experimental verification is

recommended.

Infrared (IR) Spectroscopy
The IR spectrum of (4-Bromophenyl)acetaldehyde is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for (4-Bromophenyl)acetaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~2900-2700 Medium C-H stretch (aldehyde)

~1720 Strong C=O stretch (aldehyde)

~1590 Medium C=C stretch (aromatic)

~1070 Strong C-Br stretch

~820 Strong
C-H bend (para-substituted

aromatic)

Note: The exact positions of the peaks may vary depending on the sample preparation and the

spectrometer.

Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of (4-Bromophenyl)acetaldehyde. The molecular formula is C₈H₇BrO, with a

molecular weight of approximately 199.04 g/mol .[3]

Table 4: Key Mass Spectrometry Data for (4-Bromophenyl)acetaldehyde

m/z Interpretation

198/200
Molecular ion peak ([M]⁺ and [M+2]⁺ due to

bromine isotopes)

170/172 Loss of CO

119 Loss of Br

91 Tropylium ion ([C₇H₇]⁺)

Note: The relative intensities of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) are

approximately 1:1.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (4-Bromophenyl)acetaldehyde in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a high-purity solvent

is crucial to avoid interfering signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate

relaxation delay, and a spectral width that encompasses all expected proton signals.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum

with single lines for each unique carbon atom. A larger number of scans is generally

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide

(KBr) powder and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
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and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds like (4-Bromophenyl)acetaldehyde, gas chromatography-mass

spectrometry (GC-MS) is a common technique.[4]

Ionization: Ionize the sample molecules using a suitable method, such as electron ionization

(EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots the relative

abundance of ions as a function of their m/z ratio.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.ambeed.com/products/27200-79-9.html
https://www.chemsynthesis.com/base/chemical-structure-22053.html
https://spectrabase.com/spectrum/FIj1NhJMThA
https://www.benchchem.com/product/b112395#spectroscopic-data-of-4-bromophenyl-acetaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b112395#spectroscopic-data-of-4-bromophenyl-acetaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b112395#spectroscopic-data-of-4-bromophenyl-acetaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b112395#spectroscopic-data-of-4-bromophenyl-acetaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

